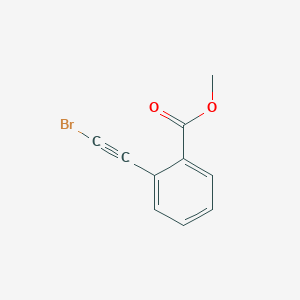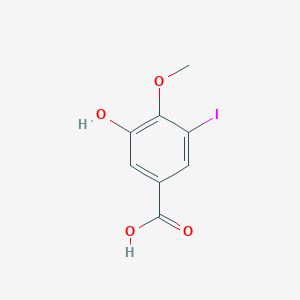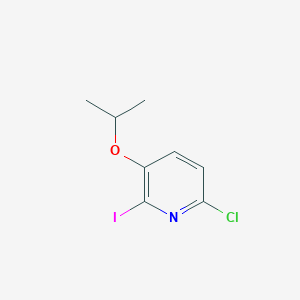
6-Chloro-2-iodo-3-isopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-iodo-3-isopropoxypyridine is a chemical compound with the molecular formula C8H9ClINO. It is a derivative of pyridine, a basic heterocyclic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-iodo-3-isopropoxypyridine typically involves the halogenation of a pyridine derivative. One common method includes the iodination and chlorination of 3-isopropoxypyridine under controlled conditions. The reaction conditions often require the use of specific reagents such as iodine and chlorine sources, along with catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions in specialized reactors. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-iodo-3-isopropoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: It is often used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
Aplicaciones Científicas De Investigación
6-Chloro-2-iodo-3-isopropoxypyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. .
Biology: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials. .
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-iodo-3-isopropoxypyridine involves its interaction with specific molecular targets. The halogen atoms in the compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-iodopyridine: Similar in structure but lacks the isopropoxy group.
2-Iodo-3-isopropoxypyridine: Similar but lacks the chlorine atom.
6-Chloro-3-isopropoxypyridine: Similar but lacks the iodine atom
Uniqueness
6-Chloro-2-iodo-3-isopropoxypyridine is unique due to the presence of both chlorine and iodine atoms along with the isopropoxy group. This combination of substituents provides distinct reactivity and properties, making it valuable for specific applications in synthesis and research .
Propiedades
Fórmula molecular |
C8H9ClINO |
|---|---|
Peso molecular |
297.52 g/mol |
Nombre IUPAC |
6-chloro-2-iodo-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H9ClINO/c1-5(2)12-6-3-4-7(9)11-8(6)10/h3-5H,1-2H3 |
Clave InChI |
LVOAGVPFMVBPSA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(N=C(C=C1)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


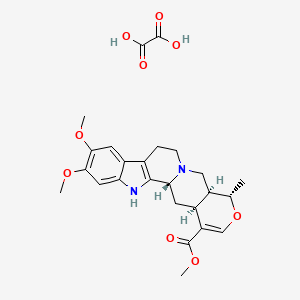
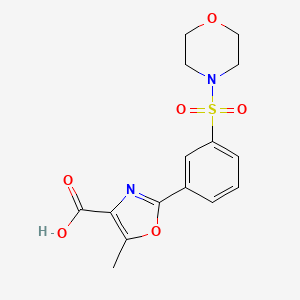
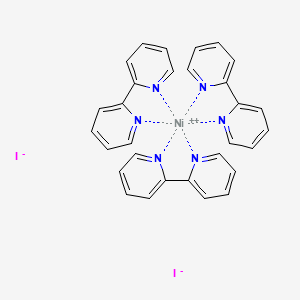
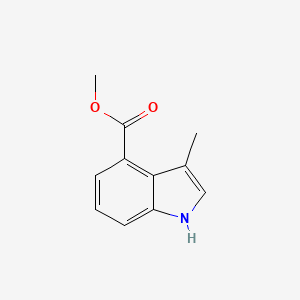
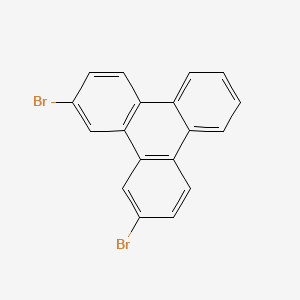
![rel-(1R,2S,3S,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane](/img/structure/B12816031.png)
![Ethyl 4-[[4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxycarbonylamino]benzoate](/img/structure/B12816035.png)
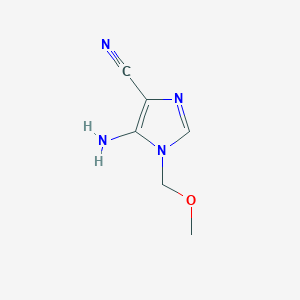
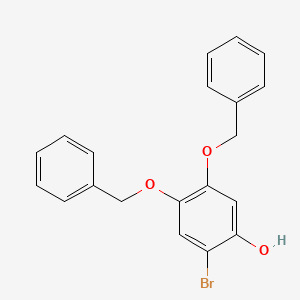
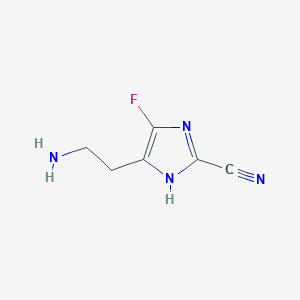
![2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B12816046.png)
